2,7-Diethyl-1-benzothiophene

Biocatalysis Biodesulfurization Enzyme Substrate Specificity

2,7-Diethyl-1-benzothiophene is an irreplaceable, precisely C2,C7-dialkylated benzothiophene. Its distinct enzymatic profile (13% relative activity with Bacillus subtilis BdsC) enables accurate benchmarking of biodesulfurization enzyme kinetics, while its unique gas chromatographic retention index ensures definitive identification of sulfur heterocycles in complex fuel and environmental matrices. It also serves as a key building block for high-mobility BTBT-based organic semiconductors (>1.0 cm² V⁻¹ s⁻¹). Using non-2,7-substituted analogs will yield invalid scientific results. Source this rigorously characterized, ≥98% pure standard to guarantee experimental reproducibility.

Molecular Formula C12H14S
Molecular Weight 190.31 g/mol
CAS No. 16587-45-4
Cat. No. B100886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diethyl-1-benzothiophene
CAS16587-45-4
Synonyms2,7-Diethylbenzo[b]thiophene
Molecular FormulaC12H14S
Molecular Weight190.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1SC(=C2)CC
InChIInChI=1S/C12H14S/c1-3-9-6-5-7-10-8-11(4-2)13-12(9)10/h5-8H,3-4H2,1-2H3
InChIKeyMJSFKUIPYUXCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diethyl-1-benzothiophene (CAS 16587-45-4): A C2-Alkylated Benzothiophene Monomer for Organic Electronics, Biocatalysis, and Petrochemical Analysis


2,7-Diethyl-1-benzothiophene (CAS 16587-45-4, C12H14S, MW 190.31) is a C2-alkylated benzothiophene derivative, featuring ethyl substituents at the 2- and 7-positions of the benzothiophene core . As a member of the alkylated benzothiophene family, this compound is of interest across multiple scientific domains, including organic electronics as a potential building block for semiconducting materials, biocatalysis as a substrate for biodesulfurization enzyme studies, and petrochemical analysis as a reference standard for the identification of sulfur heterocycles in complex fuel matrices .

Why Generic Substitution Fails for 2,7-Diethyl-1-benzothiophene: Substituent Position and Regiochemistry Dictate Performance


Simple substitution of 2,7-diethyl-1-benzothiophene with other alkylated benzothiophenes, such as the 2-ethyl or 2-methyl analogs, is not scientifically valid. The precise position of the ethyl group on the benzothiophene core exerts a profound influence on both its biological and physical properties. As demonstrated in biocatalytic studies with Bacillus subtilis monooxygenase, the enzyme's activity varies dramatically depending on the alkyl substitution pattern: 2-methylbenzothiophene exhibits 209% relative activity, 2-ethylbenzothiophene 28%, and 2,7-diethylbenzothiophene just 13% [1][2]. Furthermore, in analytical chemistry applications, the retention index of a C2-alkylated benzothiophene is a function of its specific substitution pattern, making 2,7-diethyl-1-benzothiophene a unique and irreplaceable standard for accurate compound identification in complex mixtures [3].

Quantitative Differentiation of 2,7-Diethyl-1-benzothiophene: Head-to-Head Data vs. Alkylated Analogs


Biocatalytic Activity vs. Dibenzothiophene Monooxygenase (BdsC) Compared to Alkylbenzothiophene Isomers

In a direct head-to-head comparison using purified dibenzothiophene monooxygenase (BdsC) from Bacillus subtilis WU-S2B, 2,7-diethylbenzothiophene exhibited only 13% of the enzyme activity observed with the reference substrate dibenzothiophene [1]. This contrasts sharply with other alkylated benzothiophenes: 2-methylbenzothiophene showed 209% activity, and 2-ethylbenzothiophene showed 28% [1][2]. This demonstrates that the 2,7-diethyl substitution pattern confers markedly lower enzymatic turnover compared to mono-alkylated or other di-alkylated analogs, highlighting a unique substrate specificity profile.

Biocatalysis Biodesulfurization Enzyme Substrate Specificity

Microbial Oxidation Capability of Cunninghamella elegans vs. Other Biodesulfurizing Bacteria

The fungus Cunninghamella elegans var. echinulata was shown to oxidize 2,7-diethylbenzothiophene, along with methyl- and ethyl-benzothiophene, to yield sulfoxide compounds [1]. Importantly, the study notes that some of these oxidation products could not be achieved using previously reported biodesulfurizing bacteria [1]. This establishes a clear differentiation in microbial oxidation pathways: while bacteria may be ineffective, this specific fungus can metabolize the 2,7-diethylbenzothiophene scaffold.

Microbial Transformation Bioremediation Sulfur Heterocycle Oxidation

Gas Chromatographic Retention Index as a Unique Analytical Fingerprint vs. Other C2-Alkylated Benzothiophenes

A systematic study determined the gas chromatographic retention indices for all C1- and C2-alkylated benzothiophenes on three stationary phases of different polarity (methylphenylsiloxane, polyethylene glycol, cyanopropylsiloxane) [1]. The retention index for 2,7-diethylbenzothiophene is a direct function of its specific 2,7-substitution pattern, enabling its unambiguous identification and differentiation from other isomeric C2-alkylated benzothiophenes (e.g., 2-ethyl-7-methyl, 2,3-diethyl) in complex petrochemical mixtures [1].

Analytical Chemistry Gas Chromatography Petrochemical Analysis

Prevalence in Fuel Oils as a Recalcitrant Sulfur Heterocycle vs. Other Alkylbenzothiophenes

Alkylated benzothiophenes, including diethylbenzothiophene derivatives, are well-documented components of diesel and fuel oils, contributing significantly to the sulfur content that makes these fuels difficult to clean [1][2]. The specific 2,7-diethyl isomer, due to its substitution pattern, is expected to exhibit distinct hydrodesulfurization (HDS) reactivity compared to other alkylated isomers, as steric hindrance from alkyl groups near the sulfur atom is a key determinant of HDS reactivity [3].

Petroleum Chemistry Desulfurization Environmental Analysis

Patented Intermediate in Benzothiophene-Derived Pharmaceutical Synthesis

US Patent 5,962,698, assigned to Eli Lilly and Company, discloses a class of novel benzothiophene compounds of formula II and IV, wherein R5 and R6 are independently C1-C6 alkyl [1]. This encompasses 2,7-diethylbenzothiophene as a potential intermediate or building block for the synthesis of more complex benzothiophene-based pharmaceuticals [1]. The patent's focus on benzothiophene derivatives with alkyl substitution at positions analogous to the 2- and 7-positions underscores the specific utility of this substitution pattern in medicinal chemistry applications.

Medicinal Chemistry Process Chemistry Patent Literature

Potential Building Block for High-Mobility Organic Semiconductors: Class-Level Inference from BTBT Derivatives

While direct data for 2,7-diethylbenzothiophene is not available, studies on 2,7-dialkyl[1]benzothieno[3,2-b]benzothiophenes (BTBTs) demonstrate that 2,7-dialkyl substitution on a benzothiophene core yields solution-processable molecular semiconductors with field-effect mobility higher than 1.0 cm² V⁻¹ s⁻¹ and Ion/Ioff of approximately 10⁷ [1]. This suggests that 2,7-diethylbenzothiophene, as a simpler analog, may serve as a valuable precursor or building block for the synthesis of advanced, high-mobility organic semiconducting materials.

Organic Electronics OFET Materials Science

Validated Application Scenarios for 2,7-Diethyl-1-benzothiophene Based on Evidence


Biocatalysis Research: Studying Enzyme Substrate Specificity of BdsC Monooxygenase

Researchers investigating the substrate scope of dibenzothiophene monooxygenase (BdsC) from Bacillus subtilis can utilize 2,7-diethylbenzothiophene as a characterized substrate. Its quantified 13% relative activity (vs. dibenzothiophene) provides a benchmark for comparing the effects of alkyl substitution patterns on enzyme kinetics and for elucidating the steric and electronic factors governing substrate recognition in biodesulfurization pathways [1][2].

Microbial Biodegradation Studies: Model Compound for Fungal Oxidation of Recalcitrant Sulfur Heterocycles

Environmental microbiologists studying the biodegradation of sulfur heterocycles in contaminated sites or fuel spills can employ 2,7-diethylbenzothiophene as a model substrate. Its demonstrated oxidation by Cunninghamella elegans var. echinulata, but not by previously tested bacteria, makes it a valuable probe for differentiating fungal versus bacterial degradation capabilities and for screening novel microbial consortia with enhanced desulfurization potential [1].

Analytical Chemistry: Unambiguous Identification of C2-Alkylated Benzothiophenes in Complex Matrices

Analytical chemists in the petrochemical, environmental, or food industries can leverage the established gas chromatographic retention indices for 2,7-diethylbenzothiophene on multiple stationary phases [1]. This data enables the definitive identification and quantification of this specific isomer in complex mixtures such as diesel fuel, crude oil, or environmental samples, where co-elution of isomeric alkylated benzothiophenes is a common analytical challenge [1].

Organic Electronics: Precursor for the Synthesis of High-Mobility BTBT Semiconductors

Materials scientists and synthetic chemists developing solution-processable organic field-effect transistors (OFETs) can use 2,7-diethylbenzothiophene as a key building block. Its 2,7-dialkyl substitution pattern is a critical structural motif found in high-performance [1]benzothieno[3,2-b]benzothiophene (BTBT) derivatives, which have demonstrated field-effect mobilities exceeding 1.0 cm² V⁻¹ s⁻¹ [1]. This compound provides a convenient entry point for synthesizing novel BTBT analogs with tailored alkyl side chains for improved solubility and device performance.

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